
8-O-Acetylharpagide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-O-Acetylharpagide is a naturally occurring iridoid glycoside found primarily in the herb Ajuga decumbens. This compound is known for its diverse pharmacological properties, including anti-tumor, anti-viral, and anti-inflammatory activities . It is a white crystalline powder with the molecular formula C17H26O11 and a molecular weight of 406.38 g/mol .
Mechanism of Action
Target of Action
8-O-Acetylharpagide is an iridoid isolated from Ajuga reptans . It has been found to have antitumoral , antiviral , antibacterial , and anti-inflammatory activities . It also has a biological activity on isolated smooth muscle preparations from guinea pig .
Mode of Action
Its antitumoral, antiviral, antibacterial, and anti-inflammatory activities suggest that it may interact with targets involved in cell proliferation, viral replication, bacterial growth, and inflammatory response .
Biochemical Pathways
Given its range of activities, it is likely that it affects multiple pathways involved in cell growth, viral replication, bacterial growth, and inflammation .
Pharmacokinetics
This compound has been studied in mice, where it was found to be quickly absorbed after oral administration . The bioavailability of this compound was found to be 10.8%, and it was found to have a significant first pass effect after oral administration . This suggests that the compound is metabolized in the liver before it reaches systemic circulation .
Result of Action
The result of this compound’s action is a reduction in tumor growth, viral replication, bacterial growth, and inflammation . This is likely due to its interaction with targets involved in these processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the stability of this compound in blood was analyzed by storing the samples under different conditions: short-term storage (2 h at room temperature), long-term storage (−20 °C, 30 days), and after freezing and thawing (−20 °C to room temperature) . These factors can affect the stability of the compound and thus its efficacy .
Biochemical Analysis
Biochemical Properties
8-O-Acetylharpagide interacts with various enzymes, proteins, and other biomolecules. It has been found to have various pharmacological activities, such as antitumoral, antiviral, and anti-inflammatory
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce apoptosis of colon cancer HCT116 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It has been found to inhibit the proliferation and induce apoptosis of colon cancer cells mainly through the Wnt signaling pathway . This involves significant down-regulation of β-catenin, CyclinD1, Survivin, c-Myc and Bcl-2, while significant up-regulation of proapoptotic proteins Bax and cleaved-caspase3 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound has been found to have a significant first pass effect after oral administration
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The bioavailability of this compound was found to be 10.8%, and the analysis of the primary pharmacokinetic parameters after oral and intravenous administration indicated that this compound had a significant first pass effect after oral administration .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found that this compound is metabolized to harpagide, which affected the pharmacokinetic profiles of harpagide when dosed as the extract .
Transport and Distribution
It is known that the compound has a significant first pass effect after oral administration, indicating that it is rapidly absorbed and distributed in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-O-Acetylharpagide can be synthesized through various chemical reactions involving the acetylation of harpagide. The process typically involves the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves extraction from the whole plant of Ajuga decumbens. The plant material is collected, dried, and subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: 8-O-Acetylharpagide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted iridoid glycosides.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms.
Medicine: Investigated for its anti-inflammatory, anti-tumor, and anti-viral properties.
Industry: Utilized in the formulation of herbal medicines and dietary supplements
Comparison with Similar Compounds
Harpagide: Another iridoid glycoside with similar anti-inflammatory properties.
Fastigenin: Known for its neuroprotective effects.
8-O-E-p-methoxycinnamoyl harpagide: Exhibits moderate neuroprotective effects
Uniqueness: 8-O-Acetylharpagide is unique due to its acetyl group at the 8-O position, which enhances its bioavailability and pharmacological activity compared to its non-acetylated counterparts .
Properties
CAS No. |
6926-14-3 |
|---|---|
Molecular Formula |
C17H26O11 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[(4aS,7S,7aS)-7-methyl-1-[(2S,3R,4R,6R)-3,4,5,5,6-pentahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate |
InChI |
InChI=1S/C17H26O11/c1-8(19)27-15(2)5-3-9-4-6-25-13(10(9)15)26-14-11(20)12(21)17(23,24)16(22,7-18)28-14/h4,6,9-14,18,20-24H,3,5,7H2,1-2H3/t9-,10+,11+,12+,13?,14-,15-,16+/m0/s1 |
InChI Key |
NJJKLOCFAWWZNT-WFGRRWOCSA-N |
SMILES |
CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@H]1C(OC=C2)O[C@@H]3[C@@H]([C@H](C([C@](O3)(CO)O)(O)O)O)O)C |
Canonical SMILES |
CC(=O)OC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)(O)O)O)O)C |
Appearance |
Powder |
Synonyms |
β-D-1β,4a,5,6,7,7aα-hexahydro-4aα,5α,7α-trihydroxy-7-methylcyclopenta[c]pyran-1-yl-Glucopyranoside 7-Acetate; Harpagide 8-Acetate; [1S-(1α,4aα,5α,7α,7aα)]-7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-ylβ-D-Glucop |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid](/img/structure/B50177.png)


![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)


![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride](/img/structure/B50192.png)
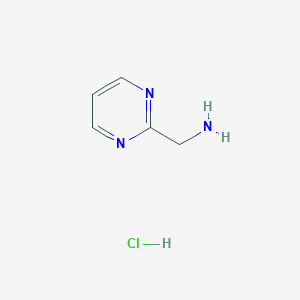
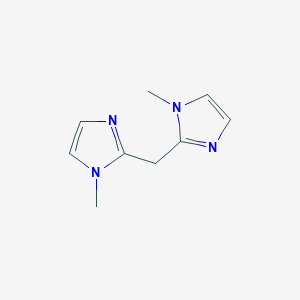
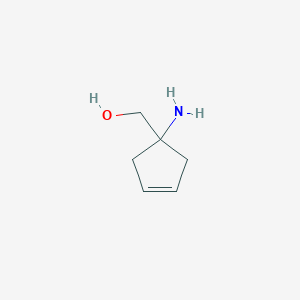
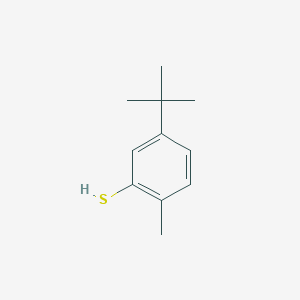
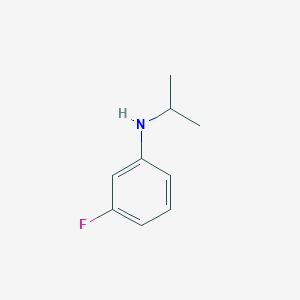
![1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B50208.png)
